molecular formula C8H12N2O B6601057 3,6-diazatricyclo[6.1.1.0,1,6]decan-5-one CAS No. 2044713-40-6

3,6-diazatricyclo[6.1.1.0,1,6]decan-5-one

Cat. No. B6601057
CAS RN: 2044713-40-6
M. Wt: 152.19 g/mol
InChI Key: CTTYQVOUWYUTFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,6-Diazatricyclo[6.1.1.0,1,6]decan-5-one (hereafter referred to as 3,6-DTD) is an organic compound that has been studied for its potential uses in a variety of scientific research applications. 3,6-DTD is a cyclic organic compound, meaning it is composed of a ring of atoms, with a nitrogen atom at the center, and a variety of other atoms attached to it. 3,6-DTD has been studied for its potential as a synthetic intermediate, and its ability to act as a catalyst in a variety of chemical reactions.

Mechanism of Action

The mechanism of action of 3,6-DTD is still largely unknown. It is believed that 3,6-DTD acts as a catalyst in a variety of chemical reactions, aiding in the conversion of a variety of organic compounds. It is believed that 3,6-DTD is able to form a complex with a variety of other compounds, allowing it to act as a catalyst in the conversion of these compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3,6-DTD are still largely unknown. 3,6-DTD has been studied for its potential use in a variety of scientific research applications, but its effects on the human body have not been extensively studied. It is believed that 3,6-DTD may have some effect on the metabolism of certain compounds, but this has not been extensively studied.

Advantages and Limitations for Lab Experiments

3,6-DTD has a number of advantages and limitations when used in laboratory experiments. One of the primary advantages of 3,6-DTD is its ability to act as a catalyst in a variety of chemical reactions, aiding in the conversion of a variety of organic compounds. Another advantage of 3,6-DTD is its ability to form a complex with a variety of other compounds, allowing it to act as a catalyst in the conversion of these compounds. One of the primary limitations of 3,6-DTD is its toxicity, making it unsuitable for use in certain experiments.

Future Directions

There are a number of potential future directions for the use of 3,6-DTD. One potential future direction is the development of more effective synthesis methods for 3,6-DTD. Another potential future direction is the development of more effective catalysts for the conversion of a variety of organic compounds. Additionally, 3,6-DTD could be studied further for its potential use in the synthesis of a variety of pharmaceuticals. Finally, further research could be conducted into the biochemical and physiological effects of 3,6-DTD on the human body.

Synthesis Methods

3,6-DTD can be synthesized through a variety of methods, including the use of anhydrous ammonia, acetic anhydride, and a variety of other organic compounds. The most common method of synthesis involves the use of anhydrous ammonia, acetic anhydride, and a variety of other organic compounds. This method involves the reaction of anhydrous ammonia with acetic anhydride, resulting in the formation of a cyclic compound containing a nitrogen atom at the center. This cyclic compound is then reacted with a variety of other organic compounds, resulting in the formation of 3,6-DTD.

Scientific Research Applications

3,6-DTD has been studied for its potential applications in a variety of scientific research areas. One of the most promising applications of 3,6-DTD is its use as a catalyst in a variety of chemical reactions. 3,6-DTD has been found to be effective in the catalytic conversion of a variety of organic compounds, including amines, alcohols, and aldehydes. 3,6-DTD has also been studied for its potential use in the synthesis of a variety of complex molecules, including peptides and proteins. In addition, 3,6-DTD has been studied for its potential use as a synthetic intermediate in the synthesis of a variety of pharmaceuticals.

properties

IUPAC Name

3,6-diazatricyclo[6.1.1.01,6]decan-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O/c11-7-3-9-5-8-1-6(2-8)4-10(7)8/h6,9H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTTYQVOUWYUTFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC13CNCC(=O)N3C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,6-Diazatricyclo[6.1.1.0,1,6]decan-5-one

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